molecular formula C4H9NO<br>C4H9NO<br>CH3CON(CH3)2 B156809 N,N-dimethylacetamide CAS No. 127-19-5

N,N-dimethylacetamide

Cat. No.: B156809
CAS No.: 127-19-5
M. Wt: 87.12 g/mol
InChI Key: FXHOOIRPVKKKFG-UHFFFAOYSA-N
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Description

N,N-Dimethylacetamide is an organic compound with the chemical formula CH₃C(O)N(CH₃)₂. It is a colorless, water-miscible liquid with a high boiling point and is commonly used as a polar solvent in organic synthesis. This compound is known for its strong solvency power and is widely utilized in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylacetamide is typically synthesized through the reaction of dimethylamine with acetic anhydride or acetic acid. The reaction can be represented as follows:

CH3COOHHN(CH3)2H2O+CH3CON(CH3)2\text{CH}_3\text{COOH} \cdot \text{HN(CH}_3\text{)}_2 \rightarrow \text{H}_2\text{O} + \text{CH}_3\text{CON(CH}_3\text{)}_2 CH3​COOH⋅HN(CH3​)2​→H2​O+CH3​CON(CH3​)2​

Alternatively, it can be produced by the reaction of dimethylamine with methyl acetate. The separation and purification of the product are carried out by multistage distillation in rectification columns, achieving a yield of approximately 99% .

Industrial Production Methods: In industrial settings, this compound is produced on a large scale using similar synthetic routes. The process involves the continuous reaction of dimethylamine with acetic anhydride or acetic acid, followed by purification through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylacetamide undergoes various chemical reactions, including hydrolysis, substitution, and complexation. It is resistant to bases but can be hydrolyzed in the presence of acids:

CH3CON(CH3)2+H2O+HClCH3COOH+(CH3)2NH2+Cl\text{CH}_3\text{CON(CH}_3\text{)}_2 + \text{H}_2\text{O} + \text{HCl} \rightarrow \text{CH}_3\text{COOH} + (\text{CH}_3)_2\text{NH}_2^+ \text{Cl}^- CH3​CON(CH3​)2​+H2​O+HCl→CH3​COOH+(CH3​)2​NH2+​Cl−

Common Reagents and Conditions:

    Hydrolysis: Acids such as hydrochloric acid are commonly used.

    Substitution: this compound can participate in nucleophilic substitution reactions, often involving alkyl halides.

    Complexation: It forms complexes with various metal ions, enhancing its utility in catalysis and other applications.

Major Products: The major products of these reactions include acetic acid, dimethylamine, and various substituted amides, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

  • Solvent for Drug Formulations
    • DMA is widely used as a solvent in pharmaceutical formulations due to its ability to dissolve both polar and nonpolar compounds. It serves as a vehicle for various drug delivery systems, including topical and injectable formulations .
  • Anti-inflammatory Effects
    • Recent studies have shown that DMA exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This mechanism has been explored in conditions such as preterm birth, inflammatory bowel disease, and osteoporosis . For instance, DMA has been demonstrated to significantly reduce inflammatory mediators in models of neuroinflammation related to Alzheimer's disease .
  • Bone Regeneration
    • DMA has potential therapeutic benefits in enhancing bone regeneration. Research indicates that it can inhibit osteoclastogenesis (the formation of bone-resorbing cells) and promote osteoblast activity (bone-forming cells), suggesting its use in treating osteoporosis .
  • Antithyroid Activity
    • A study highlighted DMA's potential antithyroid activity through its interaction with iodine, affecting thyroid hormone biosynthesis. The formation of a charge-transfer complex with iodine indicates its possible application in managing thyroid-related disorders .

Industrial Applications

  • Solvent in Chemical Synthesis
    • DMA is utilized as a solvent in organic synthesis, particularly for reactions involving strong bases like sodium hydroxide. It serves as a medium for producing pharmaceuticals, agrochemicals, dyes, and plasticizers .
  • Polymer Industry
    • In the polymer industry, DMA is employed to dissolve high molecular weight polymers such as polyacrylonitrile and polyimides. It plays a crucial role in the production of films and fibers used across various sectors including electronics and aerospace .
  • Analytical Chemistry
    • DMA is commonly used as a major component in High-Performance Liquid Chromatography (HPLC) mobile phases due to its excellent solvating properties for a wide range of analytes .

Case Studies

Case Study 1: Neuroinflammation Research

  • A study published in Nature demonstrated that DMA significantly suppresses reactive oxygen species (ROS) production and other inflammatory mediators in neuroinflammation models. This highlights its potential for treating neurodegenerative diseases .

Case Study 2: Osteoporosis Treatment

  • Research indicated that DMA not only inhibits osteoclastogenesis but also enhances bone regeneration. The findings suggest that DMA could be re-evaluated as an active component in osteoporosis treatment rather than merely an excipient .

Data Table: Applications of this compound

Application AreaSpecific Use CasesSupporting Studies
PharmaceuticalSolvent for drug formulations
Anti-inflammatory effects
Bone regeneration
IndustrialSolvent in chemical synthesis
Polymer production
Analytical chemistry (HPLC)

Mechanism of Action

N,N-Dimethylacetamide exerts its effects primarily through its strong solvency power, which allows it to dissolve a wide range of organic and inorganic compounds. It interacts with molecular targets by forming hydrogen bonds and dipole-dipole interactions, facilitating various chemical reactions and processes. In biological systems, it can penetrate cell membranes, affecting cellular functions and processes.

Comparison with Similar Compounds

    Dimethylformamide (DMF): Similar in structure and properties, but with a slightly different boiling point and toxicity profile.

    Acetamide: Less polar and less commonly used as a solvent.

    N-Methyl-2-pyrrolidone (NMP): Another high-boiling polar solvent with similar applications but different toxicity and environmental impact.

Uniqueness: N,N-Dimethylacetamide is unique due to its high boiling point, strong solvency power, and versatility in various applications, making it a valuable compound in both research and industry.

This compound continues to be a compound of significant interest due to its wide range of applications and unique chemical properties. Its role as a solvent, catalyst, and research tool underscores its importance in advancing scientific and industrial processes.

Biological Activity

N,N-Dimethylacetamide (DMA) is a versatile organic solvent widely used in pharmaceutical formulations and as a drug excipient. Recent studies have revealed its significant biological activities, particularly in the context of neuroinflammation, bone regeneration, and potential therapeutic applications. This article explores the biological activity of DMA, presenting relevant data, case studies, and research findings.

DMA is a small molecule with a molecular weight of 87 g/mol, characterized by its high miscibility with water and ability to penetrate biological membranes, including the blood-brain barrier. Its chemical structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Mechanisms of Action:

  • Inhibition of Neuroinflammation: DMA has been shown to suppress the production of inflammatory mediators such as reactive oxygen species (ROS), nitric oxide (NO), and various cytokines in microglial cells and hippocampal slices. This effect is mediated through the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway, which is critical in regulating inflammatory responses in neurodegenerative diseases like Alzheimer's disease (AD) .
  • Bone Regeneration: DMA exhibits epigenetic activity by binding to bromodomains, inhibiting osteoclastogenesis, and promoting osteoblast activity. This suggests its potential as an anti-osteoporotic agent .

Neuroinflammation Studies

A study published in Scientific Reports demonstrated that DMA significantly reduces neuroinflammation in models of Alzheimer's disease. The researchers found that DMA treatment led to:

  • Decreased levels of amyloid-β (Aβ) induced inflammation.
  • Reduction in LPS-induced NO production and iNOS expression.
  • Suppression of NF-κB nuclear translocation upon LPS stimulation .

Bone Regeneration Studies

Research highlighted in PMC indicates that DMA can enhance bone regeneration by:

  • Inhibiting osteoclast-mediated bone resorption.
  • Altering the balance between osteoblasts and osteoclasts, thus promoting bone health .

Case Studies

  • Alzheimer's Disease Model:
    • Objective: To evaluate the anti-inflammatory effects of DMA on neuroinflammation.
    • Methodology: Cultured microglia were treated with LPS to induce inflammation, followed by DMA treatment.
    • Results: Significant suppression of inflammatory markers was observed, indicating DMA's potential therapeutic role in AD management.
  • Bone Health Assessment:
    • Objective: To assess the impact of DMA on osteoclastogenesis.
    • Methodology: In vitro assays with bone marrow-derived macrophages were conducted.
    • Results: DMA inhibited the formation of osteoclasts and promoted osteoblast activity, suggesting its utility in osteoporosis treatment.

Data Table: Biological Effects of this compound

Biological ActivityMechanismReference
Neuroinflammation SuppressionInhibition of NF-κB pathway
Osteoclastogenesis InhibitionBromodomain binding
Antibacterial EffectsDirect bacterial inhibition
Anti-thyroid ActivityInterference with iodine uptake

Q & A

Basic Research Questions

Q. What are the critical physical and thermodynamic properties of DMAc relevant to its use as a solvent in organic synthesis?

DMAc exhibits a boiling point of ~140°C, a melting point of -17°C, and a density of 0.945 g/cm³, making it suitable for high-temperature reactions . Its low vapor pressure and miscibility with most organic solvents enhance its utility in homogeneous reactions . Thermodynamic studies reveal heat capacities of 298.15–340 K and fusion enthalpies critical for designing crystallization or distillation processes .

Q. How can DMAc be effectively purified to remove contaminants like acetic acid?

Continuous dual-column distillation is a robust method for separating acetic acid from DMAc, achieving high purity (>99%) without complex chromatographic steps . Pre-treatment with molecular sieves or phosphoric anhydride can further reduce water content .

Q. What safety protocols are recommended for handling DMAc in laboratory settings?

DMAc is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC . Use PPE (gloves, goggles), ensure ventilation, and monitor dermal exposure (high absorption risk). Metabolites like acetamide may contribute to toxicity, necessitating regular workplace air monitoring .

Q. Why is DMAc a preferred solvent for cellulose dissolution and derivatization?

The LiCl-DMAc system dissolves cellulose via disruption of hydrogen bonds. Optimal esterification occurs at 28–70°C using catalysts like p-toluenesulfonyl chloride, with reaction efficiency validated by light scattering and viscosity measurements .

Advanced Research Questions

Q. How can reaction conditions for cellulose esterification in LiCl-DMAc be optimized to minimize side reactions?

Kinetic studies suggest temperature control (50–60°C) and catalyst ratios (e.g., pyridine:acetic anhydride = 1:1.2) reduce acetylation side products. Light scattering data (Polymer, 2001) show cellulose aggregation at >70°C, necessitating lower temperatures for homogeneous reactions .

Q. What methodologies are effective for modeling DMAc’s liquid-liquid equilibrium (LLE) in aqueous extraction systems?

Ternary LLE systems (e.g., water + DMAc + chloroform) can be modeled using nonrandom two-liquid (NRTL) and universal quasichemical (UNIQUAC) models. Separation factors >2.5 indicate chloroform as optimal for DMAc recovery (distribution coefficients validated at 298.2–308.2 K) .

Q. How does DMAc influence the stability and pharmacokinetics of drugs like busulfan?

DMAc stabilizes busulfan in proficiency testing samples by preventing hydrolysis. Method validation requires HPLC analysis within ±15% accuracy for concentration and ±10% for dose recommendations, as per clinical guidelines .

Q. What mechanistic insights explain DMAc’s role in attenuating inflammatory bowel disease (IBD)?

DMAc inhibits NF-κB signaling, reducing pro-inflammatory cytokines (e.g., TNF-α). In murine DSS-induced colitis models, DMAc (50–100 mg/kg) decreased histologic damage scores by 40–60%, suggesting therapeutic potential .

Q. How do hydrogen-bonding interactions between DMAc and solvents like formamide affect rotational barriers in peptide models?

NMR and calorimetric studies show formamide hydrogen bonding increases rotational barriers of DMAc’s amide group by 2–3 kcal/mol, mimicking peptide interactions in proteins. Isotopic substitution (DMAc-d₃) confirms solvent polarity effects .

Q. What contradictions exist in DMAc’s genotoxicity and carcinogenicity data?

While IARC classifies DMAc as Group 2B based on rodent tumors (e.g., hepatocellular adenomas), human genotoxicity data are inconclusive. Metabolite acetamide shows weak mutagenicity in Ames tests, but no epidemiological studies confirm human risk .

Q. Methodological Tables

Table 1: Optimal Conditions for Cellulose Esterification in LiCl-DMAc

ParameterRange/ValueReference
Temperature50–60°C
Catalyst (p-TsCl)0.5–1.0 mol%
Reaction Time4–6 hours

Table 2: Thermodynamic Properties of DMAc

PropertyValueReference
Heat Capacity (Liquid, 298 K)165 J/mol·K
Fusion Enthalpy12.3 kJ/mol
Boiling Point140°C

Properties

IUPAC Name

N,N-dimethylacetamide
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InChI

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3
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InChI Key

FXHOOIRPVKKKFG-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)N(C)C
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Molecular Formula

C4H9NO, Array
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DSSTOX Substance ID

DTXSID5020499
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Molecular Weight

87.12 g/mol
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Physical Description

Dimethylacetamide appears as a clear colorless liquid with a faint odor similar to ammonia. About the same density as water. Flash point 145 °F. Vapors heavier than air. May by toxic by skin absorption. May irritate eyes and skin., Colorless liquid with a weak, ammonia- or fish-like odor; [NIOSH], OILY COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a weak, ammonia- or fish-like odor.
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Boiling Point

329 to 331 °F at 760 mmHg (NTP, 1992), 163-165 °C, 165 °C, 329 °F
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Flash Point

151 °F (NTP, 1992), 70 °C, 70 °C (OPEN CUP), 63 °C c.c., 158 °F (open cup), (oc) 158 °F
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), SOL IN BENZENE, Soluble in alcohol, acetone, ether, Miscible with most org solvents, MISCIBLE WITH AROMATIC CMPD, ESTERS, KETONES, ETHERS, Miscible in water., Solubility in water: miscible, Miscible
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Density

0.943 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9366 @ 25 °C/4 °C, Relative density (water = 1): 0.94, 0.94
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Vapor Density

3.01 (Air= 1), Relative vapor density (air = 1): 3.01
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Vapor Pressure

9 mmHg at 140 °F (NTP, 1992), 2.0 [mmHg], 2 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.33, 2 mmHg
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Color/Form

Liquid, OILY, Colorless liquid

CAS No.

127-19-5
Record name DIMETHYLACETAMIDE
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Record name DIMETHYLACETAMIDE
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Melting Point

-4 °F (NTP, 1992), -18.59 °C, -20 °C, -4 °F
Record name DIMETHYLACETAMIDE
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Record name N,N-DIMETHYLACETAMIDE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/74
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Record name N,N-DIMETHYLACETAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0259
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIMETHYLACETAMIDE
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URL https://www.osha.gov/chemicaldata/191
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Dimethyl acetamide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0218.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Retrosynthesis Analysis

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Feasible Synthetic Routes

N,N-dimethylacetamide
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